2-O-beta-D-Glucopyranosyl-D-glucopyranose
Description
Nomenclature and Glycosidic Linkage Configuration
Sophorose is a disaccharide composed of two D-glucopyranose units. ebi.ac.uk The defining feature of its structure is the specific connection between these two sugar molecules, known as a glycosidic bond. vaia.com In the case of sophorose, this is a β(1→2) glycosidic linkage. cymitquimica.comchegg.com This nomenclature indicates that the anomeric carbon (C1) of one glucose molecule is connected to the second carbon (C2) of the other glucose molecule. uzh.ch The 'β' designation refers to the stereochemistry at the anomeric carbon. vaia.com Sophorose is classified as a reducing sugar.
Historical Context and Isolation
The history of sophorose is closely tied to the Japanese pagoda tree, Sophora japonica. It was from this plant that the disaccharide was first isolated in 1938. google.com More contemporary methods have been developed for obtaining sophorose, including its isolation from the byproducts of sophorolipid (B1247395) production. nih.govresearchgate.net Sophorolipids are glycolipids produced by certain yeasts, and their acid hydrolysis can be controlled to cleave the bond between the sophorose and the lipid component, thus liberating the disaccharide. google.com Additionally, sophorose has been identified as an impurity in commercially produced glucose, resulting from a process called transglycosylation during the acid hydrolysis of starch. google.comgoogle.com In 1962, it was discovered that this trace amount of sophorose in glucose was a potent inducer of cellulase (B1617823) enzymes in the fungus Trichoderma viride. nih.gov
Natural Occurrence and Biological Distribution
Sophorose is found in various natural contexts, from plant-based compounds to microbial products and even as a result of chemical processes in food production.
Sophorose is a component of various natural products found in the plant kingdom. cymitquimica.com A primary example is its presence in the seeds and flowers of Sophora japonica, also known as the Japanese pagoda tree. cymitquimica.comusp.orgthegoodscentscompany.comnih.gov In this plant, sophorose is often found as part of more complex molecules called glycosides, where it is attached to other non-sugar moieties like flavonoids. researchgate.netnutraceuticalsworld.com
Sophorose forms the hydrophilic (water-attracting) head of a class of biosurfactants known as sophorolipids. wikipedia.orgnih.gov These compounds are produced by several non-pathogenic yeast species, including Starmerella bombicola (formerly Candida bombicola), Candida apicola, and Rhodotorula bogoriensis. wikipedia.orgnih.gov The sophorose unit is linked via a β-glycosidic bond to a long-chain hydroxy fatty acid, which constitutes the hydrophobic (water-repelling) tail. ijstr.org Sophorolipids can exist in two main forms: an acidic form where the fatty acid's carboxyl group is free, and a lactonic form where the carboxyl group is internally esterified to the sophorose moiety. nih.govresearchgate.net
Sophorose can also be formed through non-enzymatic chemical reactions, such as the caramelization of glucose. chegg.com When glucose is heated, a complex series of reactions occurs, leading to the formation of various oligosaccharides, including sophorose. researchgate.net This process involves the formation of glycosidic bonds between glucose molecules without the involvement of enzymes. researchgate.net
Structure
3D Structure
Properties
CAS No. |
20429-79-2 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-BTLHAWITSA-N |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Other CAS No. |
26887-94-5 20429-79-2 |
physical_description |
Liquid |
Synonyms |
2-O-β-D-glucopyranosyl-D-glucose |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 O Beta D Glucopyranosyl D Glucopyranose
Advanced Spectroscopic Characterization Methodologies
The precise determination of the stereochemistry and absolute configuration of 2-O-beta-D-Glucopyranosyl-D-glucopyranose relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the cornerstones of this analytical approach, providing detailed insights into the molecule's structure at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of carbohydrates in both solution and solid states. researchgate.netauremn.org.br It provides information on the connectivity of atoms and their spatial arrangement, which is critical for assigning the stereochemistry of the glycosidic linkage and the individual monosaccharide units.
In solution, this compound exhibits conformational flexibility around the glycosidic bond. Solution-state NMR studies, typically conducted in deuterium (B1214612) oxide (D₂O), allow for the characterization of the time-averaged conformation. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of all proton and carbon atoms within the molecule.
The chemical shifts of the anomeric protons and carbons are particularly diagnostic for determining the nature of the glycosidic linkage. For sophorose, the β-(1→2) linkage is confirmed by the characteristic chemical shifts and coupling constants of the H-1' and C-1' signals of the non-reducing glucose unit and the C-2 signal of the reducing glucose unit.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glc (β) H-1 | 4.68 (d, J=7.9 Hz) | 98.5 |
| Glc (β) H-2 | 3.55 | 83.1 |
| Glc (β) H-3 | 3.72 | 76.5 |
| Glc (β) H-4 | 3.61 | 70.3 |
| Glc (β) H-5 | 3.68 | 76.8 |
| Glc (β) H-6a | 3.97 | 61.7 |
| Glc (β) H-6b | 3.81 | |
| Glc' (β) H-1' | 4.51 (d, J=7.8 Hz) | 103.5 |
| Glc' (β) H-2' | 3.29 | 74.1 |
| Glc' (β) H-3' | 3.51 | 76.9 |
| Glc' (β) H-4' | 3.43 | 70.4 |
| Glc' (β) H-5' | 3.48 | 76.7 |
| Glc' (β) H-6a' | 3.91 | 61.8 |
| Glc' (β) H-6b' | 3.75 |
Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the conformation of this compound in the crystalline state, complementing data from X-ray crystallography, especially in cases where suitable single crystals are difficult to obtain. emory.edu Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov
ssNMR studies can reveal the presence of different conformations or polymorphs in the solid state. researchgate.net The chemical shifts in the solid state are sensitive to the local electronic environment, which is influenced by the molecular conformation and intermolecular interactions, such as hydrogen bonding. A combination of solution and solid-state NMR suggests the existence of different conformations at the β(1,2) glycosidic bond. researchgate.net
X-ray Crystallographic Analysis for Absolute Configuration
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. iucr.org This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the absolute configuration of all stereocenters.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 22.046 (4) |
| b (Å) | 14.436 (2) |
| c (Å) | 4.8657 (4) |
| Z | 4 |
| R-value | 0.045 |
Computational Approaches to Molecular Conformation and Dynamics
To complement experimental data, computational methods are employed to investigate the conformational landscape and dynamic behavior of this compound. Molecular dynamics simulations provide a powerful tool to explore the molecule's flexibility and preferred conformations in a solvated environment.
Molecular Dynamics (MD) Simulations of Glycosidic Torsion Angles
Molecular dynamics simulations can model the movement of atoms in a molecule over time, providing insights into its conformational preferences. For disaccharides, the relative orientation of the two monosaccharide units is defined by the glycosidic torsion angles, phi (Φ) and psi (Ψ).
Explicit-solvent MD simulations of sophorose in water have been performed to characterize its conformational behavior. nih.gov These simulations show that the probability distributions for the glycosidic dihedral angles are essentially unimodal, indicating a preferred conformation in solution. nih.gov
The definitions of the glycosidic torsion angles are as follows:
Φ (phi): O5'-C1'-O2-C2
Ψ (psi): C1'-O2-C2-C3
| Torsion Angle | Average Value (°) | Standard Deviation (°) |
|---|---|---|
| Φ (phi) | -67.6 | 15.1 |
| Ψ (psi) | 163.4 | 19.7 |
These computational results are in good agreement with available experimental data, validating the force field and simulation methodology used. nih.gov The simulations provide a detailed picture of the dynamic nature of the glycosidic linkage and the conformational landscape accessible to the molecule in an aqueous environment.
Molecular Mechanics (MM) Calculations for Conformational Preferences
Molecular Mechanics (MM) calculations serve as a powerful and efficient tool for exploring the conformational space of complex molecules like sophorose. youtube.comcwu.edu These calculations are based on a classical mechanics framework, where atoms are treated as spheres and bonds as springs, with a set of parameters known as a force field to describe the energy of a given conformation.
A detailed conformational analysis of sophorose has been performed using the MM3 force field. nih.gov This study involved computing relaxed-residue energy maps to visualize the potential energy surface as a function of the glycosidic torsion angles, phi (φ) and psi (ψ), which define the relative orientation of the two glucopyranose rings. The calculations considered sixteen different starting conformations for the rotatable exocyclic side-groups of the molecule to ensure a thorough exploration of the conformational landscape. nih.gov
The resulting energy surfaces for sophorose reveal two intersecting low-energy troughs. nih.gov The presence of these troughs highlights the significant influence of the exo-anomeric effect in dictating the preferred conformations of the disaccharide. nih.gov By performing relaxed minimization without any restrictions, researchers have been able to identify the local energy minima on these surfaces. These minima correspond to the most stable, and therefore most probable, conformations of the sophorose molecule. The MM3-calculated structures corresponding to these minimal energy points show good agreement with conformations observed in crystallographic data of similar molecules. nih.gov
Below is a table summarizing the key aspects of MM calculations for sophorose:
| Computational Method | Key Parameter | Findings | Significance |
| Molecular Mechanics (MM3) | Glycosidic Torsion Angles (φ, ψ) | Identification of two intersecting low-energy troughs on the potential energy surface. | Demonstrates the importance of the exo-anomeric effect in determining conformational preferences. |
| Relaxed-Residue Energy Maps | Exocyclic Side-Group Orientations | Determination of local energy minima corresponding to the most stable conformers. | Provides theoretical structures that are consistent with experimental crystallographic data. |
Quantum Mechanics (QM) and Density Functional Theory (DFT) for Electronic Structure and Conformation
For a more detailed and accurate understanding of the electronic structure and conformational energies of this compound, Quantum Mechanics (QM) and particularly Density Functional Theory (DFT) methods are employed. Unlike the classical approach of MM, DFT calculations are based on the principles of quantum mechanics, providing insights into the electron distribution and the energies of molecular orbitals. researchgate.net
A theoretical investigation using DFT would typically involve optimizing the geometry of various possible conformers of sophorose to find the most stable structures. researchgate.net Such studies, often performed with functionals like B3LYP and basis sets such as 6-31G(d) or 6-311++G(2d,2p), can accurately predict bond lengths, bond angles, and torsional angles. researchgate.net The calculations can also determine the relative energies of different conformers, allowing for the prediction of their population distribution at a given temperature. researchgate.net
Key areas of investigation using DFT for sophorose would include:
Anomeric Effects: The influence of the stereoelectronic anomeric and exo-anomeric effects on the geometry and stability of the glycosidic linkage can be precisely modeled.
Solvation Effects: The conformation of sophorose in solution can be studied by incorporating a solvent model, such as the Polarization Continuum Model (PCM), into the DFT calculations. This provides a more realistic representation of the molecule's behavior in a biological or chemical system. researchgate.net
Spectroscopic Properties: DFT calculations can be used to predict spectroscopic data, such as infrared (IR) spectra. researchgate.net By comparing calculated spectra with experimental data, the accuracy of the computed structures can be validated.
The table below outlines the type of information that can be obtained from DFT studies of sophorose:
| Theoretical Approach | Focus of Analysis | Predicted Parameters | Relevance |
| Density Functional Theory (DFT) | Geometric Optimization | Bond lengths, bond angles, torsional angles. | Provides a highly accurate 3D structure of the most stable conformers. |
| DFT with Solvation Models (e.g., PCM) | Conformational Energies | Relative energies of conformers, population distributions of rotamers (gg, gt, tg). | Elucidates the most likely shapes of the molecule in solution and their relative abundance. |
| DFT | Electronic Structure | Electron density, molecular orbitals (HOMO/LUMO), electrostatic potential. | Offers insights into the molecule's reactivity and interaction with other molecules. |
Conformational Landscape of the β-1,2-Glycosidic Bond
The φ and ψ torsion angles define the rotation around the C1'-O1 and O1-C2 bonds of the glycosidic linkage, respectively. Computational studies, such as those using the MM3 force field, have mapped this landscape for sophorose. nih.gov The resulting energy map is characterized by distinct low-energy regions, indicating the most favorable spatial arrangements of the two glucose rings. For sophorose, these low-energy regions appear as two intersecting troughs, rather than a single, large basin, which points to a defined set of preferred conformations. nih.gov
Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy on a derivative, methyl α-sophoroside, corroborates these computational findings. nih.gov By measuring inter-residue scalar coupling constants (J(CH) and J(CC)), it has been determined that the solution conformation of the glycosidic linkage is similar to that observed in the solid state. nih.gov The experimental data for methyl α-sophoroside suggest a conformation with φH around 39-41° and ψH around -24° to -36°. nih.gov This specific conformational preference is a result of a balance of steric and stereoelectronic forces, including the exo-anomeric effect, which favors a particular orientation of the lone pairs of the glycosidic oxygen atom with respect to the anomeric C-H bond. nih.gov
Furthermore, studies on sophoroside indicate that the exocyclic hydroxymethyl groups tend to maintain a conformation similar to that of unsubstituted glucose. nih.gov This suggests that the conformational preferences of the individual monosaccharide units are largely preserved within the disaccharide structure. The conformational landscape of the β-1,2 bond in sophorose is therefore characterized by a well-defined set of stable conformations, with limited flexibility around the glycosidic linkage compared to more flexible disaccharides like gentiobiose. nih.gov
The following table summarizes the conformational parameters of the β-1,2-glycosidic bond in sophorose and its derivative:
| Parameter | Method | Value/Observation | Implication |
| Potential Energy Surface (PES) | Molecular Mechanics (MM3) | Two intersecting low-energy troughs. | Defined set of stable conformations governed by the exo-anomeric effect. |
| Torsion Angle φH | NMR Spectroscopy (on methyl α-sophoroside) | 39° - 41° | Narrow range of motion around the C1'-O1 bond in solution. |
| Torsion Angle ψH | NMR Spectroscopy (on methyl α-sophoroside) | -24° - -36° | Restricted rotation around the O1-C2 bond in solution. |
Biosynthesis and Biotransformation Pathways of 2 O Beta D Glucopyranosyl D Glucopyranose
Microbial De Novo Biosynthesis Routes
The primary microbial route for sophorose synthesis is integrated within the larger biosynthetic pathway of sophorolipids. Certain yeast species, most notably Starmerella bombicola (formerly Candida bombicola), are prolific producers of these compounds. ovid.comresearchgate.net The sophorose moiety is assembled in a stepwise manner from glucose precursors and linked to a fatty acid. nih.gov
The biosynthesis of sophorolipids is a multi-step process that begins with the modification of a long-chain fatty acid, followed by sequential glycosylation to form the characteristic sophorose head group. ovid.comresearchgate.net This pathway involves a series of specific enzymes encoded by a dedicated gene cluster. ovid.com The process is initiated by the hydroxylation of a fatty acid, which then serves as the anchor for the subsequent addition of glucose units. researchgate.netoup.com
The formation of the sophorose moiety is catalyzed by two distinct UDP-glucosyltransferases that act sequentially. oup.comnih.gov
First, the UDP-glucosyltransferase UGTA1 facilitates the initial glucosylation step. oup.comresearchgate.net It transfers a glucose molecule from an activated donor, UDP-glucose, to the terminal (ω) or sub-terminal (ω-1) hydroxyl group of a C16 or C18 fatty acid. oup.comnih.govnih.gov This reaction forms a β-glycosidic bond and results in the synthesis of a glucolipid intermediate. researchgate.netnih.gov Deletion of the UGTA1 gene in S. bombicola completely abolishes sophorolipid (B1247395) production, confirming its critical role in initiating the glycosylation process. oup.com
Next, a second enzyme, UDP-glucosyltransferase UGTB1, catalyzes the second glucosylation step. nih.gov UGTB1 transfers another glucose molecule from UDP-glucose to the 2'-hydroxyl group of the glucose residue on the glucolipid intermediate. nih.govresearchgate.net This creates the defining β-1,2-glycosidic linkage of the sophorose molecule. nih.gov The deletion of the UGTB1 gene results in the accumulation of the glucolipid intermediate, demonstrating that UGTB1 is specifically responsible for the formation of the disaccharide structure. nih.gov These two enzymes act independently and in a stepwise manner to assemble the sophorose unit. nih.govresearchgate.net
| Enzyme | Gene | Function in Sophorose Moiety Formation | Substrate(s) | Product |
|---|---|---|---|---|
| UDP-Glucosyltransferase A1 | UGTA1 | Catalyzes the first glucosylation step. oup.comnih.gov | Hydroxy fatty acid, UDP-glucose | Glucolipid |
| UDP-Glucosyltransferase B1 | UGTB1 | Catalyzes the second glucosylation step, forming the β-1,2 linkage. nih.gov | Glucolipid, UDP-glucose | Acidic Sophorolipid (containing the sophorose moiety) |
Before glycosylation can occur, the fatty acid substrate must be hydroxylated. This crucial precursor modification is performed by a cytochrome P450 monooxygenase, specifically CYP52M1. oup.comnih.gov This enzyme is responsible for the terminal (ω) or sub-terminal (ω-1) hydroxylation of saturated or unsaturated fatty acids, typically those with 16 to 18 carbon atoms. nih.govoup.com
The expression of the CYP52M1 gene is significantly upregulated during sophorolipid synthesis. oup.com Disabling the CYP52M1 gene in S. bombicola leads to the complete cessation of sophorolipid production, highlighting its essential role in the pathway. ovid.comnih.gov The hydroxylated fatty acid produced by CYP52M1 is the direct substrate for the first glucosyltransferase, UGTA1. nih.gov The transformation efficiency of fatty acids into glucolipids is significantly higher when CYP52M1 is coupled with UGTA1, compared to other P450 enzymes. nih.govresearchgate.net
| Enzyme Family | Specific Enzyme | Gene | Function | Typical Substrates | Product |
|---|---|---|---|---|---|
| Cytochrome P450 Monooxygenase | CYP52M1 | CYP52M1 | Catalyzes ω- and ω-1 hydroxylation of fatty acids. nih.govnih.govasm.org | C16-C20 fatty acids (e.g., Oleic acid, Stearic acid, Palmitic acid). nih.govnih.gov | ω- or (ω-1)-hydroxy fatty acid. oup.com |
The assembly of the sophorose unit is a tightly regulated process at both the genetic and enzymatic levels. The genes responsible for sophorolipid biosynthesis, including CYP52M1, UGTA1, and UGTB1, are organized into a biosynthetic gene cluster. ovid.comresearchgate.net This clustering allows for coordinated regulation of gene expression in response to specific environmental cues.
Enzyme synthesis is induced by the presence of both a hydrophilic carbon source, like glucose, which provides the building blocks for the sophorose moiety (UDP-glucose), and a hydrophobic carbon source, such as fatty acids or vegetable oils, which are the precursors for the lipid tail. nih.gov The process is often triggered under nitrogen-limited conditions during the stationary phase of yeast growth. smolecule.com The regulation ensures that the energy-intensive production of these secondary metabolites occurs only when primary growth has slowed and the necessary substrates are available. libretexts.org The stepwise and independent action of the glucosyltransferases, UGTA1 and UGTB1, represents a form of enzymatic regulation, ensuring the correct and sequential assembly of the disaccharide. nih.govnih.gov
Sophorolipid Biosynthesis Pathway and Sophorose Moiety Formation
Enzymatic Transglycosylation and Phosphorolysis for Sophorose Synthesis
Beyond microbial fermentation, sophorose can be synthesized in vitro using isolated enzymes. These methods offer an alternative route that can avoid the complexities of cellular metabolism and the production of complex sophorolipid mixtures. The primary enzymatic approaches involve transglycosylation reactions catalyzed by glycoside hydrolases or phosphorylases. nih.govmdpi.com
A common enzymatic method for sophorose synthesis is the condensation of glucose molecules catalyzed by β-glucosidases (EC 3.2.1.21). nih.govmdpi.com In this process, β-glucosidases, which typically hydrolyze β-glycosidic bonds, are utilized for their reverse reaction or transglycosylation activity. mdpi.com When present at very high concentrations, glucose acts as both a glycosyl donor and acceptor. nih.gov The enzyme transfers a glucose moiety from one glucose molecule to the C2 hydroxyl group of another, forming the β-1,2 linkage characteristic of sophorose. nih.gov
While this method uses an inexpensive and readily available substrate, a significant challenge is the lack of specificity, which often leads to the formation of a mixture of other disaccharides with different linkages (e.g., gentiobiose, cellobiose), making the purification of sophorose difficult. nih.gov However, recent studies have focused on optimizing this process. For instance, using CoGH1A, a multifunctional thermophilic glycoside hydrolase, researchers achieved a sophorose yield of 37.86 g/L from glucose through transglycosylation, which is the highest productivity reported to date. nih.gov Another approach involves a one-pot synthesis using three different enzymes—sucrose (B13894) phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo β-1,2-glucooligosaccharide sophorohydrolase—to produce sophorose from sucrose and glucose, yielding 108 mM sophorose after 48 hours. nih.govjst.go.jpresearchgate.net
| Enzyme/System | Substrate(s) | Reaction Type | Key Findings/Yield | Reference |
|---|---|---|---|---|
| β-Glucosidase from Penicillium piceum (Cel3E) | Glucose | Transglycosylation | Demonstrated production of sophorose. | mdpi.comjst.go.jp |
| Thermophilic Glycoside Hydrolase (CoGH1A) | Glucose | Transglycosylation | Yield of 37.86 g/L; productivity of 9.47 g/L/h. nih.gov | nih.gov |
| Three-Enzyme One-Pot System (Sucrose Phosphorylase, 1,2-β-oligoglucan phosphorylase, sophorohydrolase) | Sucrose, Glucose | Phosphorolysis/ Hydrolysis | Yield of 108 mM sophorose; 45% final yield based on sucrose. nih.govresearchgate.net | nih.govnih.govresearchgate.net |
One-Pot Enzymatic Synthesis Utilizing Multiple Enzymes (e.g., sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, exo-β-1,2-glucooligosaccharide sophorohydrolase)
A significant advancement in the production of 2-O-beta-D-Glucopyranosyl-D-glucopyranose, commonly known as sophorose, is the development of a one-pot enzymatic synthesis method. This approach utilizes a combination of three key enzymes to produce sophorose from inexpensive and readily available starting materials like sucrose and glucose. nih.govjst.go.jpnih.govresearchgate.net The enzymes involved in this synergistic process are sucrose phosphorylase (from Leuconostoc mesenteroides), 1,2-β-oligoglucan phosphorylase (from Enterococcus italicus), and exo-β-1,2-glucooligosaccharide sophorohydrolase (from Parabacteroides distasonis). nih.govjst.go.jpresearchgate.net
The synthesis pathway begins with the action of sucrose phosphorylase, which catalyzes the conversion of sucrose and inorganic phosphate (B84403) into α-D-glucose-1-phosphate and fructose. nih.govwikipedia.org The α-D-glucose-1-phosphate then serves as a donor for 1,2-β-oligoglucan phosphorylase, which uses glucose as an acceptor to synthesize sophorose and subsequently elongates it into sophorooligosaccharides. nih.gov Finally, exo-β-1,2-glucooligosaccharide sophorohydrolase specifically hydrolyzes the longer sophorooligosaccharides, yielding sophorose as the primary product. nih.gov This multi-enzyme system allows for the continuous production and accumulation of sophorose. nih.gov
Research has focused on optimizing the reaction conditions to maximize the yield of sophorose. In one study, a reaction carried out at 30°C for 48 hours with specific concentrations of substrates and enzymes yielded 108 mM of sophorose. nih.govjst.go.jpnih.govresearchgate.net Following a purification step involving yeast treatment to remove excess monosaccharides and size-exclusion chromatography, a final yield of 45% based on the initial amount of sucrose was achieved. nih.govjst.go.jpnih.govresearchgate.net This one-pot method presents a more efficient and simplified alternative to previous multi-step synthesis procedures. researchgate.net
| Parameter | Condition/Enzyme | Source Organism | Role in Synthesis |
|---|---|---|---|
| Enzymes | Sucrose Phosphorylase (SP) | Leuconostoc mesenteroides | Produces α-D-glucose-1-phosphate from sucrose. nih.govwikipedia.org |
| 1,2-β-oligoglucan Phosphorylase | Enterococcus italicus | Synthesizes and elongates sophorooligosaccharides. nih.gov | |
| exo-β-1,2-glucooligosaccharide Sophorohydrolase | Parabacteroides distasonis | Hydrolyzes sophorooligosaccharides to sophorose. nih.gov | |
| Starting Materials | Sucrose | - | Primary glucose donor. nih.gov |
| Glucose | - | Initial acceptor molecule. nih.gov | |
| Inorganic Phosphate | - | Required for the sucrose phosphorylase reaction. nih.gov | |
| Optimized Reaction Conditions | Temperature | 30 °C | Conditions for achieving a high yield of sophorose. nih.govjst.go.jpnih.govresearchgate.net |
| Duration | 48 hours | ||
| Yield | 108 mM sophorose, with a final purified yield of 45% based on the initial sucrose amount. nih.govjst.go.jpnih.govresearchgate.net |
Metabolic Fate and Catabolic Pathways of Sophorose
Sophorose Utilization as a Carbon Source by Microorganisms
Sophorose can be utilized as a carbon source by various microorganisms, particularly fungi. google.comresearchgate.net Its most notable role in microbial metabolism is as a potent inducer of cellulase (B1617823) gene expression, especially in fungi like Trichoderma reesei. nih.govrsc.orgnih.govbertin-bioreagent.com Although it can serve as a carbon and energy source, its primary metabolic significance in these organisms is often linked to its function as a signaling molecule for the presence of cellulose (B213188), triggering the production of cellulolytic enzymes. google.comnih.gov These enzymes are crucial for breaking down complex polysaccharides like cellulose into simpler sugars that the microorganism can then metabolize for growth. google.com
The uptake and utilization of sophorose by microorganisms are tightly regulated. In the presence of more readily metabolizable carbon sources, such as glucose, the expression of genes related to cellulase production is typically repressed. nih.govrsc.org This phenomenon, known as catabolite repression, ensures that the microorganism preferentially consumes the most energy-efficient carbon source available. nih.gov Sophorolipids, which are glycolipids containing a sophorose unit, can also serve as an extracellular storage form of carbon and energy for some yeasts. researchgate.netnih.gov
Catabolism by Fungal Species (e.g., Trichoderma)
In fungal species such as Trichoderma, sophorose is rapidly catabolized. nih.gov Studies using radiolabeled sophorose have shown that it is quickly taken up by the fungal cells and metabolized to carbon dioxide and water. nih.gov The half-life of sophorose in the culture medium can be less than five hours, indicating a swift metabolic turnover. nih.gov
The catabolism of sophorose in Trichoderma is believed to proceed via two distinct pathways:
A high-capacity, low-affinity catabolic pathway: This pathway is responsible for the rapid breakdown of sophorose for energy and biomass production. It allows the fungus to efficiently utilize sophorose as a primary carbon source when it is abundant. nih.gov
A low-capacity, high-affinity inductive pathway: This pathway is linked to the induction of cellulase synthesis. Even at very low concentrations, sophorose can bind to components of this pathway, triggering the expression of cellulase genes. nih.govnih.govnih.gov This high affinity ensures that the fungus can respond to the presence of potential cellulose substrates even when they are scarce. nih.gov
The existence of these two pathways allows the fungus to balance the use of sophorose for immediate energy needs with its role as a signal for future enzyme production, demonstrating a sophisticated metabolic adaptation to its environment. nih.gov
| Fungal Genus | Metabolic Role of Sophorose | Catabolic Pathways | Key Findings |
|---|---|---|---|
| Trichoderma | Carbon source and potent cellulase inducer. nih.govnih.govnih.govnih.gov | High-capacity, low-affinity catabolic pathway. nih.gov | Rapidly catabolized to CO2 and H2O for energy. nih.gov |
| Low-capacity, high-affinity inductive pathway. nih.gov | Induces cellulase synthesis even at low concentrations. nih.govnih.govnih.gov |
Enzymatic Mechanisms and Biochemical Activities Involving 2 O Beta D Glucopyranosyl D Glucopyranose
Sophorose as a Potent Inducer of Cellulolytic Enzyme Systems
Sophorose is recognized as one of the most effective natural inducers of cellulase (B1617823) production in various microorganisms, most notably the filamentous fungus Trichoderma reesei. nih.gov Its presence, even at low concentrations, triggers a cascade of events leading to the synthesis and secretion of a suite of enzymes required for the degradation of cellulose (B213188).
Sophorose is a highly potent inducer of cellulolytic enzymes in Trichoderma reesei. nih.govnih.gov The introduction of sophorose to a culture of T. reesei mycelium prompts the synthesis of carboxymethyl cellulase within 1.5 to 2 hours. nih.govasm.orgnih.gov The induction response exhibits saturation kinetics, though the analysis is complicated by the concurrent metabolism of the sophorose by the fungus. nih.govasm.org Research has shown that even trace concentrations of sophorose can effectively promote the transcription of cellulase genes. nih.gov
The synthesis of cellulase is dependent on the continuous presence of the inducer; if the mycelium is separated from the sophorose-containing medium, enzyme production ceases. nih.govasm.org The newly synthesized cellulase appears simultaneously in both the mycelium and the surrounding medium, indicating that synthesis and secretion are closely linked events. nih.govasm.org This powerful inducing capability has led to methods where mixtures containing sophorose are prepared from other sources, such as the acid hydrolysis of stevioside, to create effective and economical inducers for large-scale cellulase production. nih.gov Other β-disaccharides, including cellobiose (B7769950) and gentiobiose, are also recognized as effective inducers, though sophorose is often considered the most potent. rsc.org
Conversely, other studies have shown that sophorose can induce the formation of a soluble intracellular β-glucosidase. nih.gov This particular enzyme is capable of hydrolyzing cellobiose, sophorose, and other glucosides. nih.gov The induction of this soluble BGL is believed to be a mechanism to prevent the accumulation of cellobiose, which would otherwise inhibit cellulase activity. nih.gov Therefore, sophorose appears to orchestrate a complex regulatory network: it represses the BGL that would degrade it, while inducing another BGL that removes a potential inhibitor of the cellulase enzymes it helps to create. In other fungi, such as Aspergillus niger, sophorose formed via the transglycosylation activity of an intracellular β-glucosidase can also act as an inducer for lignocellulose-degrading enzymes. nih.govresearchgate.net
The induction of cellulase by sophorose is understood to occur at the level of gene transcription. nih.gov The prevailing model posits that low, constitutive levels of cellulolytic enzymes produced by the fungus interact with cellulose to generate soluble oligosaccharides. Through the transglycosylation activity of β-glucosidase, these can be converted into potent inducers like sophorose.
Once formed, sophorose enters the fungal cell and acts as a signaling molecule, triggering the de novo synthesis of cellulase enzymes. nih.gov The requirement of new protein synthesis is confirmed by experiments showing that cycloheximide, a protein synthesis inhibitor, severely inhibits the induction process. nih.gov The presence of the inducer is necessary to maintain the synthesis of the enzymes. nih.govasm.org This regulatory mechanism allows the fungus to rapidly respond to the presence of cellulose in its environment by producing the specific enzymes needed for its breakdown.
| Target Enzyme System | Effect of Sophorose | Biochemical Consequence | Supporting Citations |
|---|---|---|---|
| Cellulase Complex | Potent Induction | Initiates transcription and synthesis of cellulolytic enzymes for cellulose degradation. | nih.govnih.govasm.org |
| Mycelial-Associated β-Glucosidase | Repression | Prevents the degradation of the sophorose inducer, prolonging the induction signal. | asm.orgnih.gov |
| Soluble Intracellular β-Glucosidase | Induction | Hydrolyzes cellobiose, preventing the feedback inhibition of cellulase. | nih.gov |
Sophorose as a Substrate and Donor for Glycosyl Hydrolases and Glycosyltransferases
Beyond its role as a regulatory molecule, sophorose also participates directly in enzymatic reactions as both a product of hydrolysis and an essential acceptor substrate for polysaccharide elongation.
The enzyme exo-β-1,2-glucooligosaccharide sophorohydrolase, characterized from the bacterium Parabacteroides distasonis, acts specifically on (1→2)-β-D-glucooligosaccharides. qmul.ac.uk Contrary to being a substrate for this enzyme, sophorose is the primary product of its hydrolytic action. The enzyme operates in an exo-fashion, cleaving sophorose units from the non-reducing end of larger oligosaccharide chains. qmul.ac.uknih.gov
The enzyme's activity is dependent on the degree of polymerization of the substrate. Its preferred substrates are sophorotetraose and sophoropentaose. qmul.ac.uk It is unable to cleave the trisaccharide sophorotriose, and its activity on longer linear (1→2)-β-D-glucans is quite low. qmul.ac.uk This specificity makes the enzyme a useful tool for the controlled production of pure sophorose from β-1,2-glucans. nih.gov
The enzyme 1,2-β-oligoglucan phosphorylase (OGP) catalyzes the reversible phosphorolysis of 1,2-β-glucans. jst.go.jpnih.gov In its synthetic (reverse) reaction, OGP is crucial for the elongation of β-1,2-glucan chains. In this process, sophorose serves as a key acceptor molecule. jst.go.jpresearchgate.net The enzyme transfers a glucose residue from a donor substrate, such as α-D-glucose 1-phosphate (Glc1P), to sophorose, forming sophorotriose and subsequently longer 1,2-β-glucooligosaccharides. nih.govresearchgate.net
OGP displays a strong preference for sophorose as the acceptor substrate, while glucose is a poor acceptor. jst.go.jpresearchgate.net This high specificity is leveraged in biotechnological applications for the large-scale synthesis of β-1,2-glucans. By using a small amount of sophorose as a primer, OGP can efficiently produce long β-1,2-glucan polymers from inexpensive starting materials like sucrose (B13894) (which is converted to Glc1P by another enzyme). jst.go.jpnih.govtandfonline.com
| Enzyme | Enzyme Commission (EC) Number | Role of Sophorose | Reaction Description | Supporting Citations |
|---|---|---|---|---|
| Exo-β-1,2-glucooligosaccharide sophorohydrolase | 3.2.1.214 | Product | Acts on β-1,2-glucooligosaccharides (DP ≥ 4) to release sophorose units from the non-reducing end. | qmul.ac.uknih.gov |
| 1,2-β-Oligoglucan phosphorylase (OGP) | 2.4.1.333 | Acceptor Substrate (Primer) | Accepts a glucose unit from a donor (e.g., α-D-glucose 1-phosphate) to elongate and form β-1,2-glucans. | jst.go.jpresearchgate.nettandfonline.com |
Glycosyltransferase Activity with Sophorose as a Donor (e.g., IALB_1185)
While specific research detailing the glycosyltransferase activity of an enzyme designated IALB_1185 with sophorose as a donor is not extensively documented in publicly available literature, the broader activity of glycosyltransferases using sophorose as a glycosyl donor is a key area of biochemical research. Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide moiety from an activated donor sugar to an acceptor molecule.
In the context of sophorose, this would involve the enzymatic transfer of a glucose unit from sophorose to another molecule, which could be another sugar, an alcohol, or a more complex aglycone. This process, known as transglycosylation, is a common capability of many glycoside hydrolases, which, under certain conditions (such as high substrate concentration), can favor synthesis over hydrolysis. For instance, β-glucosidases can catalyze transglycosylation reactions to synthesize various oligosaccharides. While they typically hydrolyze β-glucosidic bonds, they can also transfer a glucose residue from a donor like sophorose to an acceptor.
The general mechanism for a retaining β-glucosidase, which can also perform transglycosylation, involves a two-step, double-displacement reaction:
Glycosylation: The enzyme's catalytic nucleophile attacks the anomeric carbon of the terminal glucose residue of sophorose, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the other glucose molecule.
Deglycosylation: The glycosyl-enzyme intermediate is then attacked by a nucleophile. In hydrolysis, this nucleophile is a water molecule. In transglycosylation, the nucleophile is the hydroxyl group of an acceptor molecule, resulting in the formation of a new glycosidic bond.
The efficiency and products of such reactions are highly dependent on the specific enzyme, the concentration of the donor (sophorose) and acceptor molecules, and the reaction conditions.
Specificity of Carbohydrate-Active Enzymes Towards Sophorose
The interaction of carbohydrate-active enzymes with sophorose is highly specific, dictated by the three-dimensional structure of the enzyme's active site which must accommodate the β-1,2-glycosidic linkage. This specificity is crucial for the biological roles of these enzymes, ranging from biomass degradation to cellular signaling.
A significant class of enzymes that interact with sophorose are β-glucosidases (EC 3.2.1.21). These enzymes are widespread in nature and are responsible for the hydrolysis of β-D-glucosidic linkages. Their specificity towards sophorose varies among different organisms and even among different isoenzymes within the same organism.
For example, in the fungus Trichoderma reesei, sophorose is a potent inducer of cellulase gene expression. The enzymatic machinery of T. reesei includes β-glucosidases that can both synthesize sophorose through transglycosylation and hydrolyze it. The balance of these activities is critical for regulating cellulase production. Some β-glucosidases in T. reesei have a high affinity for sophorose, efficiently hydrolyzing it to glucose, which can then lead to carbon catabolite repression, shutting down cellulase expression. In contrast, other β-glucosidases may have a higher transglycosylation activity, leading to the synthesis of sophorose. researchgate.net
The table below summarizes the activity of various carbohydrate-active enzymes on sophorose, based on available research findings.
| Enzyme/Organism | Enzyme Class | Activity on Sophorose | Research Findings |
| Aspergillus niger β-glucosidase | Glycoside Hydrolase (GH) | Hydrolysis & Transglycosylation | Can produce sophorose through transglycosylation from glucose. nih.gov |
| Trichoderma reesei β-glucosidase (e.g., CEL1a) | Glycoside Hydrolase (GH) | Hydrolysis & Transglycosylation | Plays a role in the induction of cellulase expression through the formation of sophorose via transglycosylation. researchgate.net |
| Trichoderma reesei β-glucosidase (e.g., BGL3I) | Glycoside Hydrolase (GH) | Hydrolysis | Involved in the degradation of the inducer sophorose, thus playing a repressive role in cellulase expression. researchgate.net |
| Thermophilic β-glucosidase (TsBgl1) | Glycoside Hydrolase (GH) | Hydrolysis | Demonstrates hydrolytic activity on sophorose, although with a higher Km value compared to other substrates, indicating lower affinity. mdpi.com |
| Aspergillus oryzae β-glucosidase (HGT-BG) | Glycoside Hydrolase (GH) | Broad specificity | Exhibits exoglucanase activity and can hydrolyze various β-glucosidic linkages, though its specific kinetic parameters for sophorose are part of a broader substrate profile. nih.gov |
The specificity of these enzymes is a key factor in their industrial applications. For instance, β-glucosidases with high transglycosylation activity are valuable for the synthesis of specific oligosaccharides like sophorose. mdpi.com Conversely, enzymes with high hydrolytic specificity for sophorose are important in processes where the breakdown of this disaccharide is required. The study of these specificities continues to be an active area of research, driven by the potential for developing novel biocatalysts for a variety of biotechnological applications.
Microbial and Biological Significance of 2 O Beta D Glucopyranosyl D Glucopyranose
Structural Contribution to Microbial Glycolipids (Sophorolipids)
Sophorose is a fundamental building block of sophorolipids, a class of glycolipid biosurfactants produced by several non-pathogenic yeast species, most notably Starmerella bombicola (formerly Candida bombicola). locusingredients.comijstr.org These compounds are amphiphilic, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part, which allows them to reduce surface and interfacial tension. researchgate.net
Sophorolipids are structurally composed of a hydrophilic sophorose head and a hydrophobic fatty acid tail. locusingredients.comresearchgate.net The sophorose moiety (2-O-β-D-glucopyranosyl-D-glucopyranose) is β-glycosidically linked to a long-chain hydroxyl fatty acid, which typically contains 16 or 18 carbon atoms. wikipedia.orgijstr.org This combination of a polar carbohydrate head and a nonpolar lipid tail gives sophorolipids their characteristic surfactant properties. researchgate.net The production of the sophorose head itself is dependent on hydrophilic carbon sources like glucose, which drive the necessary metabolic pathways to generate UDP-glucose, the precursor to the sophorose unit. nih.gov
The structure of sophorolipids can vary, leading to a mixture of related molecules. ijstr.org The fatty acid's carboxylic end can either remain free, creating an acidic or open form, or it can be internally esterified to the sophorose moiety, forming a lactonic or closed-ring structure. wikipedia.orgnih.gov This esterification most commonly occurs at the 4′′ position of the sophorose molecule. nih.gov Additionally, the sophorose head can be acetylated at the 6′- and/or 6′′- positions. wikipedia.org
The sophorose moiety and its modifications significantly influence the physicochemical and biological properties of sophorolipids. nih.gov The primary distinction is between the acidic and lactonic forms, which are dictated by the interaction between the fatty acid tail and the sophorose head. wikipedia.org
The acidic forms, with their free carboxyl group, are generally more water-soluble and exhibit better foaming properties. wikipedia.orgnih.gov In contrast, the lactonic forms are less water-soluble but are more effective at reducing surface tension and demonstrate stronger antimicrobial and cytotoxic activities. wikipedia.orgnih.gov Acetyl groups attached to the sophorose head can decrease the hydrophilicity of the molecule, which has been shown to enhance its antiviral effects and ability to stimulate cytokines. wikipedia.org The specific structure of the sophorolipid (B1247395), including the nature of the sophorose head, directly relates to its biological activities. ijstr.org
| Sophorolipid Form | Structural Feature related to Sophorose Moiety | Key Properties | Primary Activities |
|---|---|---|---|
| Acidic (Open-chain) | Fatty acid's carboxyl group is free and not esterified to the sophorose head. nih.gov | Higher water solubility, better foaming properties. wikipedia.orgnih.gov | Effective as a biosurfactant and foaming agent. wikipedia.org |
| Lactonic (Closed-ring) | Fatty acid's carboxyl group is internally esterified to the sophorose head (commonly at the 4'' position). nih.gov | Lower water solubility, more efficient surface tension reduction. wikipedia.orgnih.gov | Stronger antimicrobial and cytotoxic effects. wikipedia.orgnih.gov |
| Acetylated Forms | Presence of acetyl groups on the 6'- and/or 6''- positions of the sophorose head. wikipedia.org | Lowers the overall hydrophilicity of the molecule. wikipedia.org | Enhanced antiviral and cytokine-stimulating effects. wikipedia.org |
Involvement in Polysaccharide and Glycoconjugate Biosynthesis in Non-Human Systems
Sophorose can act as a precursor in the enzymatic synthesis of more complex carbohydrates. nih.gov In controlled enzymatic systems, sophorose serves as an acceptor substrate for the synthesis of sophorotriose, which can be further elongated to sophorotetraose and sophoropentaose. nih.gov This demonstrates its role as a fundamental unit in the biosynthesis of sophorooligosaccharides. This process can be part of a multi-enzyme, one-pot reaction where sophorose is first synthesized from simpler sugars like glucose and sucrose (B13894), and then used to build longer β-(1→2)-glucans. nih.govresearchgate.net
Intercellular Signaling Pathways and Fungal Physiology (e.g., in Trichoderma)
Sophorose is a potent signaling molecule in certain fungi, particularly in the genus Trichoderma. nih.govnih.gov It is recognized as a powerful natural inducer of cellulase (B1617823), the enzyme complex responsible for breaking down cellulose (B213188). nih.govnih.gov The inducing activity of sophorose in Trichoderma viride is reported to be approximately 2,500 times greater than that of cellobiose (B7769950), another known inducer. nih.govnih.gov
The presence of sophorose triggers a specific physiological response in Trichoderma, leading to the de novo formation of cellulolytic enzymes. nih.gov Specifically, sophorose induces an increase in a soluble, intracellular β-glucosidase, which is crucial for hydrolyzing cellobiose. nih.gov This action prevents the accumulation of cellobiose, which would otherwise inhibit the activity of other cellulase components. nih.gov Simultaneously, sophorose depresses the activity of a similar, insoluble enzyme associated with the fungal mycelium. nih.gov This regulation of enzyme production highlights sophorose's role as a key signaling molecule that modulates fungal metabolism in response to the availability of cellulose, thereby optimizing the degradation process. nih.govnih.gov
Advanced Synthetic Methodologies for 2 O Beta D Glucopyranosyl D Glucopyranose
Chemoenzymatic and Enzymatic Synthesis Approaches
Enzymatic synthesis of sophorose provides a significant advantage over traditional chemical methods, which often involve challenging purification processes to separate various disaccharides produced. nih.gov The use of enzymes allows for highly specific reactions, minimizing the formation of unwanted byproducts. nih.govmdpi.com
A highly effective strategy for sophorose synthesis involves a one-pot reaction utilizing a multi-enzyme cascade. nih.govrsc.org This approach combines the activities of several enzymes to convert simple, inexpensive starting materials into the desired product in a single reaction vessel. jst.go.jpnih.govresearchgate.net
One such system employs three key enzymes: sucrose (B13894) phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase. nih.govjst.go.jpnih.gov This enzymatic trio works in concert to produce sophorose from sucrose and glucose. The process begins with sucrose phosphorylase producing α-D-glucose 1-phosphate (α-Glc1P) from sucrose. Subsequently, 1,2-β-oligoglucan phosphorylase utilizes this α-Glc1P to elongate sophorooligosaccharides, with glucose acting as the initial acceptor. Finally, exo-β-1,2-glucooligosaccharide sophorohydrolase hydrolyzes these elongated oligosaccharides to yield sophorose. This cycle repeats, leading to an accumulation of the target disaccharide. nih.gov
Research has demonstrated that this one-pot method can achieve a high yield of sophorose. Under optimized conditions, a reaction mixture containing 5 mM glucose, 250 mM sucrose, and 10 mM inorganic phosphate (B84403) yielded 108 mM of sophorose after 48 hours at 30°C. nih.govjst.go.jpnih.gov This represents a theoretical yield of 86% based on the amount of sucrose used as the donor substrate. nih.gov
Table 1: One-Pot Multi-Enzyme Synthesis of Sophorose
| Starting Materials | Key Enzymes | Reaction Conditions | Sophorose Yield |
|---|
To maximize the efficiency and yield of the one-pot synthesis, careful optimization of enzyme concentrations and reaction conditions is crucial. nih.govfz-juelich.de Studies have systematically varied the concentrations of each of the three enzymes, as well as the initial substrate concentrations, to identify the most effective combination. nih.govresearchgate.net
Initial experiments tested various combinations of glucose (5, 25, and 100 mM) and sucrose (100, 250, and 500 mM) concentrations. nih.govresearchgate.net High concentrations of sophorose were achieved with lower glucose and moderate sucrose levels. nih.gov For instance, reactions with 5 mM glucose and 250 mM sucrose yielded 116 mM of sophorose. nih.gov
The concentration of inorganic phosphate was also optimized, with concentrations between 10-50 mM resulting in sophorose concentrations of 120-130 mM. nih.gov Consequently, 10 mM was chosen for subsequent experiments to conserve resources. nih.gov
Further optimization focused on the concentrations of the three enzymes. It was determined that a combination of 5 µg/mL sucrose phosphorylase, 20 µg/mL 1,2-β-oligoglucan phosphorylase, and 50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase was suitable for efficient sophorose production, yielding 106 mM of sophorose. nih.gov These optimized conditions allow for the conservation of enzymes while maintaining a high product yield. nih.gov
Table 2: Optimized Conditions for Sophorose Synthesis
| Parameter | Optimized Value |
|---|---|
| Glucose Concentration | 5 mM |
| Sucrose Concentration | 250 mM |
| Inorganic Phosphate | 10 mM |
| Sucrose Phosphorylase | 5 µg/mL |
| 1,2-β-oligoglucan phosphorylase | 20 µg/mL |
| exo-β-1,2-glucooligosaccharide sophorohydrolase | 50 µg/mL |
| Temperature | 30°C |
Strategies for Purification and Recovery of Synthesized Sophorose
Following the enzymatic synthesis, effective purification and recovery strategies are necessary to isolate high-purity sophorose. A common approach involves an initial treatment with yeast to remove residual monosaccharides like glucose and fructose. nih.gov In one study, after the enzymatic reaction, the mixture was heated to inactivate the enzymes, and then dry yeast was added and incubated for 2 hours at 30°C. nih.gov
After the yeast treatment, chromatographic methods are typically employed for final purification. Size-exclusion chromatography has been successfully used to purify sophorose, resulting in a final yield of 45% based on the initial amount of sucrose used as the donor substrate. nih.govjst.go.jpnih.gov Another established method for purifying sophorose from aqueous solutions is chromatography on a carbon celite column. nih.gov
For sophorose produced from the hydrolysis of sophorolipids, a purification process involving fermentation to remove glucose has been described. google.com This involves adding a microorganism, such as Saccharomyces cerevisiae, to the hydrolysate to ferment the glucose into ethanol (B145695). The ethanol is then removed, typically by stripping, to yield a purified aqueous solution of sophorose. google.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2-O-beta-D-Glucopyranosyl-D-glucopyranose |
| Sophorose |
| Glucose |
| Sucrose |
| α-D-glucose 1-phosphate |
| Fructose |
| Sophorotriose |
| Sophorotetraose |
Analytical Techniques for Quantitative and Qualitative Analysis of 2 O Beta D Glucopyranosyl D Glucopyranose
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the isolation and analysis of carbohydrates like 2-O-beta-D-Glucopyranosyl-D-glucopyranose from complex mixtures. Different chromatographic principles are applied depending on the analytical goal, whether it is for purification, quantification, or monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of disaccharides such as this compound. These methods offer high resolution and sensitivity, making them suitable for analyzing complex samples. nih.gov
The separation is typically achieved on specialized columns, such as amino- or amide-based columns, which are well-suited for carbohydrate analysis. The choice of mobile phase is critical for achieving optimal separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape and ionization efficiency when coupled with mass spectrometry. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to separate compounds with a wide range of polarities. ucdavis.edu
For detection, several methods can be used. Refractive index (RI) detection is a universal method for carbohydrates but offers limited sensitivity. More sensitive and specific detection can be achieved using evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD). When coupled with mass spectrometry (LC-MS), it provides not only quantification but also structural information. ucdavis.edufrontiersin.org
A study on the chemical constituents of Osmanthus fragrans roots utilized an HPLC-MS/MS method for both identification and quantification. The chromatographic separation was performed on a C18 column with a gradient of water (containing 0.1% formic acid) and acetonitrile. nih.gov While this study did not specifically quantify this compound, the described methodology is applicable to its analysis.
Table 1: Illustrative HPLC/UHPLC Parameters for Disaccharide Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Amine-based (e.g., NH2), Amide, or C18 reversed-phase | nih.govucdavis.edu |
| Mobile Phase | Acetonitrile/Water gradient, often with 0.1% formic acid | nih.govucdavis.edu |
| Flow Rate | 0.2 - 1.0 mL/min | nih.gov |
| Detector | Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometry (MS) | ucdavis.edufrontiersin.org |
| Run Time | 15 - 35 minutes | nih.govucdavis.edu |
Size-Exclusion Chromatography (SEC), also known as gel filtration or molecular sieve chromatography, separates molecules based on their hydrodynamic size in solution. wikipedia.orgbio-rad.com This technique is particularly useful for the purification of oligosaccharides like this compound from larger or smaller molecules, such as polysaccharides or monosaccharides. nih.govthermofisher.com
In SEC, the stationary phase consists of porous beads. wikipedia.org Larger molecules that cannot enter the pores travel through the column faster and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. bio-rad.com The choice of the gel material and its pore size is crucial and depends on the molecular weight range of the molecules to be separated. bio-rad.com For disaccharides, gels with a small pore size are appropriate.
SEC is often used as a preparative technique for isolating this compound in a pure form for further analysis or use. It can also be used analytically to determine the molecular weight distribution of oligosaccharide mixtures. researchgate.net Detection in SEC is commonly performed using refractive index detectors, as the mobile phase composition remains constant throughout the run.
While specific studies detailing the SEC purification of this compound are not abundant in the provided search results, the principles of the technique are broadly applicable to its separation from components of different sizes.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often employed for monitoring the progress of chemical reactions, such as the hydrolysis of disaccharides. researchgate.net In the context of this compound, TLC can be used to qualitatively track its breakdown into its constituent monosaccharide, glucose. tdl.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber containing a suitable mobile phase, which moves up the plate by capillary action. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For carbohydrates, a common mobile phase is a mixture of polar organic solvents and water, such as 1-butanol/ethanol (B145695)/water. researchgate.net
After development, the separated spots are visualized. Since carbohydrates are generally not UV-active, a staining reagent is required. Common visualization agents for sugars include a p-anisaldehyde solution or a ceric sulfate (B86663) stain, followed by heating, which results in colored spots. By comparing the retention factor (Rf) value of the spots to that of standards (in this case, pure this compound and glucose), the presence of the starting material and the formation of the product can be confirmed. creative-biolabs.com The disappearance of the disaccharide spot and the appearance and intensification of the monosaccharide spot over time indicate the progression of the hydrolysis reaction. nih.gov
Mass Spectrometry (MS) for Structural Identification and Elucidation
Mass spectrometry is an indispensable tool for the structural analysis of carbohydrates, providing information on molecular weight, composition, and sequence. researchgate.net When coupled with chromatographic separation techniques (LC-MS), it becomes a highly powerful method for the analysis of complex carbohydrate mixtures. msu.ru
The core principle of MS involves the ionization of the analyte molecules and their separation based on their mass-to-charge ratio (m/z). youtube.com The resulting mass spectrum provides the molecular weight of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented to reveal details about the glycosidic linkages and the constituent monosaccharides. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carbohydrates. youtube.com In ESI-MS, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. youtube.com
For disaccharides like this compound, ESI typically produces protonated molecules [M+H]+ or adducts with metal ions, such as sodium [M+Na]+ or potassium [M+K]+, in the positive ion mode. msu.ru In the negative ion mode, deprotonated molecules [M-H]- can be observed.
Tandem MS (MS/MS) experiments on these precursor ions can provide valuable structural information. Collision-induced dissociation (CID) is commonly used to fragment the ions. The fragmentation of glycosidic bonds leads to characteristic product ions (B, C, Y, and Z ions), which can help to determine the sequence of monosaccharides. nih.gov Cross-ring cleavages (A and X ions) can provide information about the linkage positions. nih.gov The fragmentation pattern can be complex, but it provides a fingerprint that can be used for structural elucidation. mtoz-biolabs.com
Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used for the analysis of carbohydrates, although it is generally more suitable for less polar compounds compared to ESI. In APCI, the sample solution is nebulized into a heated chamber where the solvent molecules are ionized by a corona discharge. These solvent ions then react with the analyte molecules in the gas phase to produce analyte ions, typically through proton transfer or charge exchange.
While ESI is more commonly used for carbohydrate analysis due to their high polarity, APCI-MS can be an alternative, particularly when analyzing derivatized carbohydrates that are more volatile and less polar. The fragmentation patterns observed in APCI-MS can also provide structural information, similar to ESI-MS.
Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of disaccharides such as this compound, providing critical information on its glycosidic linkage. creative-proteomics.com The method involves the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), and the analysis of the resulting product ions. The fragmentation patterns are indicative of the specific linkage position and stereochemistry. creative-proteomics.comnih.gov
Two primary types of fragmentation occur in oligosaccharides: glycosidic bond cleavage and cross-ring cleavage. creative-proteomics.com Glycosidic bond cleavage provides information about the sequence and branching of the sugar units, while cross-ring cleavages yield fragments that are diagnostic of the linkage positions. creative-proteomics.comresearchgate.net For instance, the fragmentation of sophorolipids, which contain a sophorose (this compound) core, reveals distinct pathways depending on the ionization mode. In positive ionization mode, cleavage of the fatty acid/C6' sugar glycosidic bond can create a characteristic sophorose fragment. nih.gov
To enhance ionization and achieve better separation and fragmentation for linkage analysis, derivatization techniques are often employed. A common approach involves permethylation of free hydroxyl groups, followed by acid hydrolysis to break the glycosidic bonds. The newly exposed hydroxyl groups, which mark the original linkage positions, can then be derivatized with a label such as 1-phenyl-3-methyl-5-pyrazolone (PMP). researchgate.netnih.gov This strategy allows for the differentiation and relative quantification of disaccharide isomers based on their unique MS/MS fragmentation patterns. researchgate.net
Researchers have developed extensive libraries of glycosidic linkages using commercial oligosaccharide standards to facilitate identification. ucdavis.eduucdavis.edu These libraries contain retention time and MS/MS data for various linkage types (terminal, linear, bisecting), allowing for confident identification of linkages in unknown samples by comparing their fragmentation patterns to the library entries. ucdavis.eduucdavis.edu For example, a study established an ESI-MS/MS based strategy to discriminate protonated PMP-labeled disaccharide isomers, including sophorose, by identifying diagnostic fragment ions arising from both cross-ring and glycosidic bond cleavages. researchgate.net
The table below summarizes typical fragmentation ions observed in the analysis of disaccharides, which are crucial for linkage determination.
| Precursor Ion Type | Fragmentation Type | Product Ion Information | Diagnostic Value |
| Protonated [M+H]⁺ | Glycosidic Bond Cleavage | B-ions, Y-ions | Monosaccharide sequence |
| Protonated [M+H]⁺ | Cross-ring Cleavage | ᴬX-ions, ⁰,²X-ions | Linkage position |
| Derivatized (e.g., PMP) | Glycosidic Bond Cleavage | Diagnostic fragment patterns | Isomer differentiation |
| Derivatized (e.g., PMP) | Cross-ring Cleavage | Diagnostic fragment patterns | Isomer differentiation |
This table is a representative summary of fragmentation patterns in disaccharide analysis.
Integrated Analytical Platforms (e.g., LC-MS/MS)
Integrated platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the comprehensive analysis of this compound. creative-proteomics.com This approach combines the high separation power of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry, enabling both qualitative identification and precise quantification of the compound in complex matrices. nih.govnih.gov
For the analysis of disaccharides, hydrophilic interaction liquid chromatography (HILIC) and reversed-phase ion-pair (RPIP) chromatography are common separation techniques. nsf.gov HILIC is well-suited for separating highly polar compounds like carbohydrates, while RPIP-UPLC-MS has been shown to be a fast, sensitive, and reliable method for both qualitative and quantitative analysis of glycosaminoglycan (GAG) disaccharide standards. nih.govnsf.gov The choice of stationary and mobile phases is optimized to achieve separation from other isomeric disaccharides, such as maltose, cellobiose (B7769950), and lactose, which can be a significant analytical challenge. nsf.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), which are then subjected to MS/MS analysis. researchgate.netshimadzu.com The quantification of this compound is typically performed using the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govacs.org In this mode, specific precursor-to-product ion transitions are monitored, which drastically reduces chemical noise and enhances sensitivity and specificity. nih.govacs.org For example, a specific transition for trehalose, an isomer of sophorose, was monitored at 360–163 m/z. acs.org
The development of a quantitative LC-MS/MS method requires thorough validation. This includes establishing calibration curves with standard reference materials to ensure linearity and accuracy. creative-proteomics.comnih.gov Key performance metrics such as the limit of detection (LOD) and limit of quantification (LOQ) are determined to define the sensitivity of the assay. nsf.gov The precision and robustness of the method are also evaluated to ensure reliable and reproducible results. nsf.gov Recent LC-MS/MS methods for carbohydrate analysis have demonstrated low limits of detection, often in the sub-micromolar range, good precision, and low mass error. nsf.gov
The table below presents typical performance characteristics for quantitative LC-MS/MS methods developed for disaccharide analysis.
| Parameter | Method 1 | Method 2 |
| Analyte(s) | 11 Carbohydrates (including dimers) | Glucose, Galactose |
| Limit of Detection (LOD) | 0.019–0.40 µM | 0.021–0.023 µM |
| Limit of Quantification (LOQ) | 0.090–1.3 µM | 0.090–0.096 µM |
| Precision (%RSD) | 2.4–13% (Sucrose 18%) | < 4% |
| Mass Error | 0.0–2.4 ppm | 0.0–2.4 ppm |
Data adapted from a study on the quantitation of carbohydrate monomers and dimers by liquid chromatography coupled with high-resolution mass spectrometry. nsf.gov
This integrated approach has been successfully applied to the linkage analysis of polysaccharides from various food and biological samples, demonstrating its speed, specificity, and reliability. nih.govucdavis.edu
Future Research Directions and Unresolved Questions in Sophorose Research
Elucidation of Novel Biosynthetic Pathways and Regulatory Networks
A fundamental challenge in sophorose research lies in fully understanding its natural biosynthesis. While the synthesis of sophorolipids, which contain a sophorose moiety, has been studied, the specific pathways leading to free sophorose and the intricate networks regulating its production are not entirely clear. Future investigations are needed to map out these metabolic routes and their control mechanisms.
Omics-based approaches, including genomics, proteomics, and metabolomics, are powerful tools to uncover novel biosynthetic enzymes and regulatory steps. nih.gov For instance, comparing the proteomic profiles of yeast cells grown under different conditions can reveal key metabolic enzymes, such as fatty acid biosynthetic enzymes that lead to the formation of glycolipid precursors. nih.gov Genetic manipulation and the heterologous reconstitution of biosynthetic pathways in host organisms like Saccharomyces cerevisiae or Aspergillus niger are crucial techniques for characterizing the function of identified genes and enzymes. nih.govresearchgate.net
The regulation of these pathways is equally complex, involving a hierarchy of signaling cascades and transcriptional networks. nih.gov In fungi, the biosynthesis of secondary metabolites is often controlled by complex gene regulatory networks that respond to environmental cues. biorxiv.orgyoutube.com Identifying the specific transcription factors, signaling proteins, and non-coding RNAs that modulate the expression of sophorose-related biosynthetic genes is a key unresolved area. nih.gov Understanding these networks could reveal how organisms control the production of sophorose in response to stimuli, such as the presence of specific carbon sources or stress conditions. nih.gov For example, pathways analogous to the high osmolarity glycerol (B35011) (HOG) pathway in yeast, which is mediated by the MAPK Hog1, may be involved in regulating sophorose or sophorolipid (B1247395) synthesis. nih.gov
Table 1: Key Genes and Enzymes in Related Glycolipid Biosynthesis
| Gene/Enzyme Class | Function | Organism Example |
|---|---|---|
| Cytochrome P450 monooxygenase (e.g., CYP52M1) | Initiates the conversion of fatty acids to hydroxy fatty acids, a precursor step in sophorolipid synthesis. nih.gov | Meyerozyma guilliermondii nih.gov |
| Glycosyltransferases | Catalyze the transfer of sugar moieties to an acceptor molecule, forming the sophorose head. | Various yeasts |
| Lactone esterase (e.g., SBLE) | Involved in the lactonization of acidic sophorolipids. nih.gov | Meyerozyma guilliermondii nih.gov |
Rational Design and Engineering of Microorganisms for Enhanced Sophorose Production
The industrial application of sophorose, particularly as an inducer for cellulase (B1617823) production, is often limited by inefficient and costly synthesis. nih.gov Rational design and metabolic engineering of microorganisms offer a promising avenue to develop superior producer strains for cost-effective, large-scale sophorose production.
This approach involves a deep understanding of the organism's metabolic network to identify key pathways and potential bottlenecks. nih.gov Model-aided metabolic engineering and synthetic biology tools can be used to redirect carbon flux towards sophorose synthesis and away from competing pathways. nih.gov Key strategies include:
Overexpression of key biosynthetic genes: Increasing the expression of crucial enzymes in the sophorose pathway, such as specific glycosyltransferases.
Deletion of competing pathways: Knocking out genes that divert precursors away from sophorose synthesis.
Cofactor engineering: Optimizing the intracellular supply of cofactors like NADPH, which is often crucial for biosynthetic processes. nih.gov
Genome reduction: Streamlining the host's genome to remove non-essential genes, thereby reducing the metabolic burden and freeing up resources for sophorose production. nih.gov
Fungi, such as strains of Aspergillus and Trichoderma, are particularly attractive hosts for genetic engineering due to their natural capacity for producing a wide range of enzymes and secondary metabolites. researchgate.net Furthermore, engineering strategies are not limited to the production pathway itself. The development of novel cell surface display systems, where multiple enzymes are co-located on the cell exterior, could enable the use of whole-cell biocatalysts for converting inexpensive biomass into sophorose. nih.gov
Table 2: Strategies for Engineering Enhanced Sophorose Production
| Engineering Strategy | Description | Potential Impact |
|---|---|---|
| Metabolic Flux Analysis | Quantifies the flow of metabolites through the cell's network to identify rate-limiting steps and targets for modification. nih.gov | Directs engineering efforts to the most impactful genes and pathways. |
| CRISPR-Cas9 Gene Editing | Enables precise and efficient modification of the host genome, including gene knockouts, insertions, and transcriptional control. | Accelerates the development of engineered strains with desired traits. |
| Directed Evolution | Involves creating libraries of enzyme variants and screening for improved properties (e.g., higher activity, stability). researchgate.net | Can significantly enhance the efficiency of key biosynthetic enzymes. sciopen.com |
Discovery and Characterization of Novel Sophorose-Specific Enzymes
The discovery of novel enzymes with high specificity and efficiency for sophorose synthesis or modification is critical for advancing both research and industrial applications. These enzymes could be used for in vitro synthesis of sophorose or for creating novel sophorose-derived compounds with unique properties.
Metagenomics, which involves analyzing the genetic material recovered directly from environmental samples, is a powerful tool for discovering enzymes from microorganisms that cannot be cultured in the lab. nih.govfrontiersin.org By screening metagenomic libraries for specific activities, researchers can identify novel glycoside hydrolases (GHs), such as β-glucosidases, that can act on sophorose. nih.govfrontiersin.org Extremophiles, organisms that thrive in harsh environments like hot springs or soda lakes, are a particularly valuable source of robust enzymes that can withstand industrial process conditions. frontiersin.orgmdpi.com
Once a novel enzyme is identified, detailed biochemical characterization is essential. This includes determining its substrate specificity, optimal temperature and pH, kinetic parameters (Km, Vmax), and stability. nih.govmdpi.comnih.gov For example, the β-glucosidase Cen502, discovered through metagenomic analysis, showed activity against sophorose and a preference for β-1,4 glycosidic bonds. nih.gov Another novel enzyme, BglAc from a hyperthermophilic organism, was found to be extraordinarily thermostable, retaining activity at 100 °C. mdpi.com Such enzymes hold great promise for developing efficient biocatalytic processes for sophorose production from inexpensive substrates like glucose or sucrose (B13894) via transglycosylation. nih.govnih.gov
Table 3: Comparison of Characterized Novel β-Glucosidases with Activity on Sophorose
| Enzyme | Source Organism/Method | Optimal pH | Optimal Temp. (°C) | Key Characteristics |
|---|---|---|---|---|
| Cen502 | Metagenomic library from Bursaphelenchus xylophilus nih.gov | 8.0 nih.gov | 38 nih.gov | High catalytic efficiency at high pH; monomeric enzyme of 52 kDa. nih.gov |
| BglAc | Metagenome from Acidilobus sp. mdpi.com | 5.0 mdpi.com | 100 mdpi.com | Extraordinary thermostability (half-life of 6h at 90°C); high glucose and ethanol (B145695) tolerance. mdpi.com |
| CoGH1A | Caldanaerobacter subterraneus subsp. tengcongensis MB4 | Not specified | Thermophilic | A multifunctional glycoside hydrolase used for efficient sophorose production from glucose via transglycosylation. nih.gov |
Exploration of New Biological Roles and Interactions in Diverse Organisms (non-human)
The best-documented biological role of sophorose in non-human organisms is its function as a powerful inducer of cellulase gene expression in fungi like Trichoderma viride and Trichoderma reesei. nih.govnih.govnih.gov It is remarkably potent, being thousands of times more active than cellobiose (B7769950) for this purpose. nih.govnih.gov However, the full spectrum of its biological roles across different kingdoms of life remains largely unexplored.
Future research should investigate the potential role of sophorose and its derivatives, sophorolipids, as signaling molecules in complex biological interactions. The interactions between plants and fungi, which can be pathogenic, symbiotic, or commensal, are a promising area for investigation. mdpi.com For example, sophorolipids produced by fungi might mediate interactions with host plants or other microbes in the soil environment.
In soil ecosystems, intricate relationships exist between plant roots, mycorrhizal fungi, and saprotrophic decomposers. researchgate.net These organisms compete for nutrients but also depend on each other. researchgate.net It is conceivable that sophorose or sophorolipids could act as chemoattractants, deterrents, or communication signals within the soil food web. Similarly, the interactions between dark-septate endophytic (DSE) fungi and their host plants, which can be beneficial to the plant, may involve signaling molecules derived from sophorose. researchgate.net Investigating the presence and function of sophorose in these complex ecological niches could reveal novel biological activities and provide insights into the chemical language that governs microbial and plant-microbe communities.
Table 4: Known and Potential Biological Roles of Sophorose in Non-Human Organisms
| Biological Role | Organism(s) | Description |
|---|---|---|
| Cellulase Inducer | Trichoderma viride, Trichoderma reesei | A highly potent and specific inducer of cellulase enzyme production, far exceeding the activity of cellobiose. nih.govnih.govnih.gov |
| Precursor for Sophorolipids | Various yeasts (e.g., Candida bombicola) | Forms the hydrophilic head of sophorolipid biosurfactants, which have antimicrobial and surface-active properties. nih.gov |
| Potential Signaling Molecule | Plant-fungi interactions, soil microbes | Hypothesized: May mediate symbiotic or pathogenic interactions between fungi and plants, or influence microbial community dynamics in the soil. mdpi.comresearchgate.net |
| Carbon Source | Various microorganisms | Can be hydrolyzed by β-glucosidases and utilized as a source of carbon and energy. nih.gov |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of 2-O-β-D-glucopyranosyl-D-glucopyranose be reliably confirmed?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., H-H NOESY for spatial proximity analysis) and X-ray crystallography to resolve axial/equatorial orientations of hydroxyl groups. For example, the β-(1→2) glycosidic linkage can be validated by cross-peak correlations between H-1 of the reducing glucose and H-2 of the non-reducing glucose in 2D C-HSQC spectra .
- Key Data :
| Technique | Observed Signal | Inference |
|---|---|---|
| H NMR | δ 4.3–5.5 ppm (anomeric protons) | Confirms β-configuration via |
| X-ray | C1-O-C2 bond angle ≈ 116° | Validates β-linkage stereochemistry |
Q. What are optimal synthetic routes for preparing 2-O-β-D-glucopyranosyl-D-glucopyranose?
- Methodological Answer : Employ Koenigs-Knorr glycosylation with Ag₂CO₃ as an acid scavenger and peracetylated glucose donors. Key steps:
Protect hydroxyl groups (e.g., acetyl or benzyl) to prevent side reactions.
Use BF₃·Et₂O to activate the glycosyl donor at −20°C for regioselective β-linkage formation .
Deprotect with NaOMe/MeOH or H₂/Pd-C.
- Critical Parameters : Yield drops below 60% if reaction temperature exceeds −10°C due to α/β anomerization .
Q. How to resolve contradictions in reported melting points or solubility data?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., DSC for melting points, HPLC for purity). For example, discrepancies in solubility (e.g., 12 mg/mL vs. 8 mg/mL in water) may arise from residual acetyl groups or hydrate formation. Use Karl Fischer titration to quantify water content in samples .
Advanced Research Questions
Q. What strategies can resolve spectral overlaps in C NMR assignments for 2-O-β-D-glucopyranosyl-D-glucopyranose?
- Methodological Answer : Apply DEPT-135 and HSQC-TOCSY to distinguish overlapping C-3/C-5 signals. For example:
- C-1 (reducing end): δ 93–97 ppm (β-anomer) vs. δ 103–106 ppm (non-reducing end).
- Use isotopic labeling (e.g., C-glucose) to track specific carbons in enzymatic hydrolysis studies .
Q. How does the conformational flexibility of 2-O-β-D-glucopyranosyl-D-glucopyranose influence enzymatic recognition?
- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to analyze chair/boat transitions in aqueous solutions. Key findings:
- The β-(1→2) linkage restricts pyranose ring flexibility compared to α-(1→4) maltose, reducing compatibility with human α-glucosidase active sites .
Q. How to address contradictions in bioactivity studies (e.g., antimicrobial vs. inert results)?
- Methodological Answer : Standardize bioassays by:
Using MIC (Minimum Inhibitory Concentration) assays with CLSI guidelines.
Testing against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.
- Example : Contradictory antimicrobial data may stem from impurities; validate purity via LC-MS and adjust for membrane permeability (e.g., use efflux pump inhibitors) .
Q. What computational tools predict the interaction of 2-O-β-D-glucopyranosyl-D-glucopyranose with carbohydrate-binding proteins?
- Methodological Answer : Use AutoDock Vina or GLIDE for docking studies. Input:
- Protein PDB (e.g., lectin ConA: 1JBC).
- Ligand: Optimize 3D structure with GAUSSIAN (DFT/B3LYP).
Data Contradiction Analysis
Q. Why do some studies report 2-O-β-D-glucopyranosyl-D-glucopyranose as a stable analog while others note hydrolysis under mild acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
